REACTION_CXSMILES
|
[N+]([CH2:3][C:4](OCC)=O)#[C-].[C-]#N.[Na+].N#[C-].[CH2:14]([O:16][C:17]([C:19]1[N:20]=[CH:21][S:22][C:23]=1[CH3:24])=[O:18])[CH3:15]>C(O)C>[CH2:14]([O:16][C:17]([C:19]1[N:20]=[CH:21][S:22][C:23]=1[CH2:24][CH2:3][CH3:4])=[O:18])[CH3:15] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OCC
|
Name
|
0-ethyl thioacetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#[C-]
|
Name
|
tan solid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=CSC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
rises to from 22° to 32° C.
|
Type
|
WAIT
|
Details
|
remaining there for about 1/2 hour
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is then evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a dark oil which
|
Type
|
EXTRACTION
|
Details
|
is extracted several times with hot hexane
|
Type
|
CUSTOM
|
Details
|
The hexane is evaporated
|
Type
|
CUSTOM
|
Details
|
affording 2.8 g
|
Type
|
CUSTOM
|
Details
|
This solid is recrystallized from ether/hexane affording a pure product with a m.p. 89°-90° C
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1N=CSC1CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |